molecular formula C12H21NO6 B558424 (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid CAS No. 86938-17-2

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Cat. No.: B558424
CAS No.: 86938-17-2
M. Wt: 275.30 g/mol
InChI Key: LXQBXYDPJVHNPQ-UHFFFAOYSA-N
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Description

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids can be achieved using similar methods but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in various chemical reactions, such as forming peptide bonds. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl group provides steric hindrance, making the Boc group more stable under a variety of conditions compared to other protecting groups like Cbz or methoxycarbonyl .

Properties

CAS No.

86938-17-2

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)

InChI Key

LXQBXYDPJVHNPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Key on ui other cas no.

86938-17-2

Synonyms

(S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoicacid; 86938-17-2; SCHEMBL2301394; LXQBXYDPJVHNPQ-QMMMGPOBSA-N; MolPort-027-948-644; ZINC71788053; AKOS016014248; AK129002; AJ-118548; KB-211503; FT-0699100; (S)-2-tert-butoxycarbonylamino-pentanedioicacid1-ethylester

Origin of Product

United States

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